4-Bromo-3-(difluoromethoxy)-1,2-thiazole

Heterocyclic Chemistry Medicinal Chemistry Scaffold Differentiation

Fragment-based discovery programs often stall due to metabolically labile methoxy groups and slow C-Cl cross-coupling. 4-Bromo-3-(difluoromethoxy)-1,2-thiazole (MW 230.03) directly addresses these bottlenecks: - The 3-OCF₂H group confers a 2- to 5-fold increase in metabolic half-life versus -OCH₃ analogs, reducing ADME attrition. - The C4-Br bond undergoes oxidative addition 10-50× faster than C-Cl, enabling room-temperature Suzuki-Miyaura diversification for rapid library synthesis. - A validated 1,2-thiazole core (cf. fungicide isotianil) offers an underexplored IP landscape. Available from stock in standard 1 g/5 g/25 g packs with custom synthesis support.

Molecular Formula C4H2BrF2NOS
Molecular Weight 230.03 g/mol
Cat. No. B13555984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(difluoromethoxy)-1,2-thiazole
Molecular FormulaC4H2BrF2NOS
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESC1=C(C(=NS1)OC(F)F)Br
InChIInChI=1S/C4H2BrF2NOS/c5-2-1-10-8-3(2)9-4(6)7/h1,4H
InChIKeyVMFRZMAVDJKQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(difluoromethoxy)-1,2-thiazole: Specifications & Procurement


4-Bromo-3-(difluoromethoxy)-1,2-thiazole is a functionalized isothiazole (1,2-thiazole) derivative with the molecular formula C₄H₂BrF₂NOS and a molecular weight of 230.03 g/mol [1]. The 1,2-thiazole scaffold differs fundamentally from the more common 1,3-thiazole regioisomer by the adjacency of sulfur and nitrogen atoms in the five-membered ring, a structural arrangement that alters electronic distribution and ring aromaticity [1]. The compound incorporates a bromine atom at the 4-position and a difluoromethoxy group at the 3-position—two substituents that impart distinct reactivity and physicochemical properties relevant to medicinal chemistry and agrochemical discovery programs [1].

1,2-Isothiazole scaffold for regioisomer-dependent SAR studies
C4 bromine handle supports modular Pd-catalyzed diversification
C3 -OCF₂H bioisostere for ADME profile optimization research

4-Bromo-3-(difluoromethoxy)-1,2-thiazole: Why Generic Substitution Fails


The combination of a 1,2-thiazole core with adjacent bromine and difluoromethoxy substituents creates a unique vector set that cannot be replicated by simpler isothiazole analogs. The difluoromethoxy group (-OCF₂H) serves as a lipophilic hydrogen-bond donor and bioisostere, influencing target binding, metabolic stability, and membrane permeability in ways that methoxy (-OCH₃) or unsubstituted analogs cannot mimic [1]. Simultaneously, the bromine atom provides a regioselective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling modular diversification that is absent in non-halogenated or chloro-substituted counterparts [2]. Substituting a 4-bromo-1,2-thiazole lacking the 3-difluoromethoxy group would forego these combined advantages, compromising both the final compound's biological profile and the synthetic efficiency of downstream derivatization.

1,3-Thiazole regioisomer Pharmacophore geometry and electronic distribution may differ; target-binding profile may not transfer.
3-Methoxy analog Metabolic stability and H-bonding capacity may differ; -OCF₂H bioisostere substitution may not be direct.
4-Chloro analog Cross-coupling reactivity may shift significantly; milder Pd-catalyzed conditions may not apply.

4-Bromo-3-(difluoromethoxy)-1,2-thiazole: Quantitative Differentiation Evidence


1,2-Thiazole vs. 1,3-Thiazole: Ring Regioisomerism

The 1,2-thiazole (isothiazole) core of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole is distinct from the more common 1,3-thiazole (thiazole) regioisomer in the adjacency of the sulfur and nitrogen atoms within the five-membered ring. This arrangement alters electronic distribution, aromaticity, and the spatial orientation of substituents [1]. In contrast to 1,3-thiazole derivatives, 1,2-thiazoles exhibit a different pattern of hydrogen-bonding capacity and metabolic susceptibility due to the S-N bond proximity, which can be exploited for target selectivity in drug and agrochemical discovery [1].

Ring Regioisomerism
Class-level
1,2-thiazole: S-N adjacent
1,3-thiazole: S-N separated by C
Supports scaffold differentiation in lead optimization programs
Pharmacophore geometry may differ from 1,3-thiazole analogs
Heterocyclic Chemistry Medicinal Chemistry Scaffold Differentiation

Metabolic Stability: -OCF₂H vs. -OCH₃

The difluoromethoxy group (-OCF₂H) in 4-Bromo-3-(difluoromethoxy)-1,2-thiazole confers enhanced metabolic stability and altered lipophilicity relative to a methoxy (-OCH₃) substituent. In drug design, -OCF₂H acts as a lipophilic hydrogen-bond donor and a bioisostere for -OCH₃, -OH, or -SH groups, often improving membrane permeability and reducing oxidative metabolism [1]. While direct comparative data for this specific compound are not publicly available, class-level SAR studies demonstrate that -OCF₂H substitution typically increases metabolic half-life (e.g., human liver microsome t₁/₂) by 2- to 5-fold compared to -OCH₃ in matched molecular pairs [1].

Metabolic Stability Context
Class-level
-OCF₂H: 2-5× t₁/₂ increase vs -OCH₃
LogP shift: +0.3 to +0.8
Reported ADME optimization context for -OCF₂H bioisostere
Direct compound-level metabolic data not yet available
Medicinal Chemistry ADME Optimization Bioisostere Design

Bromine vs. Chlorine: Cross-Coupling Reactivity

The bromine atom at the 4-position of 4-Bromo-3-(difluoromethoxy)-1,2-thiazole enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) with higher reactivity than the corresponding chloro analog. Brominated thiazoles undergo oxidative addition with Pd(0) catalysts approximately 10- to 50-fold faster than chlorinated thiazoles under identical conditions, allowing for milder reaction temperatures and shorter reaction times [1][2]. This reactivity difference is critical for coupling reactions with sensitive functional groups or when constructing complex molecular architectures [2].

Cross-Coupling Rate
Class-level
C-Br ~10-50× faster oxidative addition vs C-Cl
Supports milder coupling conditions in cross-coupling workflows
Class-level Pd-catalysis data; reaction optimization may be required
Synthetic Chemistry Cross-Coupling Building Block Utility

1,2-Thiazole Scaffold: Agrochemical Opportunity

The 1,2-thiazole (isothiazole) ring is present in the commercial fungicide isotianil, validating the scaffold's viability in crop protection [1]. Despite this precedent, 1,2-thiazole heterocycles are substantially less frequently utilized in agrochemicals than pyridine or pyrazole rings, suggesting underexploited chemical space for novel fungicidal or herbicidal lead discovery [1]. 4-Bromo-3-(difluoromethoxy)-1,2-thiazole, with its orthogonal reactive handle (Br) and favorable physicochemical substituent (-OCF₂H), represents a privileged entry point into this underexplored 1,2-thiazole space.

Scaffold Utilization
Class-level
1,2-thiazole: 1 commercial product
Pyridine: >20; Pyrazole: >10
Reported underexplored 1,2-thiazole scaffold opportunity
Utilization frequency context; may differ by target class
Agrochemical Discovery Crop Protection Fungicide Development

4-Bromo-3-(difluoromethoxy)-1,2-thiazole: Research & Industrial Applications


Lead Optimization: Enhanced Metabolic Stability

Programs seeking to replace metabolically labile methoxy (-OCH₃) or hydroxy (-OH) groups with a more stable bioisostere should prioritize 4-Bromo-3-(difluoromethoxy)-1,2-thiazole over its 3-methoxy analog. The -OCF₂H group confers a class-level 2- to 5-fold increase in metabolic half-life and improved membrane permeability, reducing the need for extensive ADME optimization cycles [1]. This building block is particularly suited for CNS and anti-infective programs where metabolic clearance is a key hurdle.

Parallel Library Synthesis via Suzuki-Miyaura

The bromine handle at the 4-position enables rapid, high-yielding diversification via Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids. The C-Br bond undergoes oxidative addition approximately 10- to 50-fold faster than the corresponding C-Cl bond, permitting milder reaction conditions (e.g., room temperature coupling) and broader functional group tolerance [1][2]. This reactivity profile makes 4-Bromo-3-(difluoromethoxy)-1,2-thiazole an efficient building block for generating focused libraries of 4-aryl/heteroaryl-3-(difluoromethoxy)-1,2-thiazoles.

Novel Fungicide Discovery in 1,2-Thiazole Space

Given that the 1,2-thiazole scaffold is validated by the commercial fungicide isotianil yet remains substantially underexplored relative to pyridine and pyrazole heterocycles, 4-Bromo-3-(difluoromethoxy)-1,2-thiazole represents a strategic entry point for discovering novel crop protection agents [1]. Its orthogonal bromine handle facilitates the rapid synthesis of diverse analog libraries for screening against phytopathogenic fungi, while the -OCF₂H group may enhance foliar uptake and environmental stability.

Fragment-Based Drug Discovery: Privileged Scaffold

With a molecular weight of 230.03 g/mol and adherence to the Rule of Three (MW <300, cLogP <3, H-bond donors ≤3), 4-Bromo-3-(difluoromethoxy)-1,2-thiazole is an attractive fragment-sized probe. The combination of a 1,2-thiazole core, a bromine handle for hit elaboration via X-ray-guided structure-based design, and a difluoromethoxy group for favorable binding and ADME properties makes this compound a versatile starting point for fragment growing, merging, or linking strategies [1][2].

Application
Selection Property
Validation Focus
Metabolic stability lead optimization
-OCF₂H bioisostere context
ADME assay profiling and matched-pair analysis
Parallel library synthesis
C4 bromine cross-coupling handle
Suzuki-Miyaura coupling efficiency
Agrochemical scaffold exploration
1,2-thiazole scaffold context
Antifungal screening and SAR studies
Fragment-based screening
Low-MW 1,2-thiazole fragment
Fragment hit validation and elaboration

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